N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1858241-04-9
VCID: VC4261722
InChI: InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H
SMILES: CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.2

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

CAS No.: 1858241-04-9

Cat. No.: VC4261722

Molecular Formula: C12H19Cl2N3O

Molecular Weight: 292.2

* For research use only. Not for human or veterinary use.

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride - 1858241-04-9

Specification

CAS No. 1858241-04-9
Molecular Formula C12H19Cl2N3O
Molecular Weight 292.2
IUPAC Name N-methyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride
Standard InChI InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H
Standard InChI Key IMHSLIFUPQHSFV-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves multi-step reactions starting from commercially available precursors. A common route begins with the condensation of piperidine derivatives and pyridine carboxamides, followed by methylation and subsequent dihydrochloride salt formation. Key steps include:

  • Cyclization: Piperidine-3-carboxylic acid derivatives are cyclized under acidic conditions to form the piperidin-3-yl moiety.

  • Amidation: The pyridine-2-carboxamide group is introduced via carbodiimide-mediated coupling reactions.

  • Methylation: N-methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt .

Reaction optimization focuses on solvent selection (e.g., dichloromethane or tetrahydrofuran), temperature control (typically 0–25°C), and catalytic systems to maximize yield and purity.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationHCl, reflux, 12 h78
AmidationEDC, HOBt, DCM, 0°C → RT85
MethylationCH₃I, K₂CO₃, DMF, 50°C92
Salt FormationHCl (g), EtOH, 0°C95

Data adapted from EvitaChem and VulcanChem protocols.

Scalability and Industrial Considerations

Large-scale production requires stringent control over reaction parameters to avoid side products. Continuous-flow systems and catalytic hydrogenation have been explored to enhance efficiency. The final product is typically purified via recrystallization from ethanol/water mixtures, achieving >95% purity as confirmed by HPLC .

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyridine ring substituted at the 2-position with a carboxamide group and at the 6-position with a piperidin-3-yl moiety. The dihydrochloride salt introduces two chloride counterions, stabilizing the protonated amine groups . Key structural features include:

  • Pyridine Core: Provides aromaticity and planar geometry, facilitating π-π stacking interactions.

  • Piperidine Ring: Adopts a chair conformation, enhancing solubility via protonation at physiological pH.

  • Carboxamide Group: Participates in hydrogen bonding with biological targets.

Figure 1: 3D Conformational Analysis (PubChem )

The optimized geometry reveals intramolecular hydrogen bonds between the carboxamide NH and pyridine N, stabilizing the bioactive conformation .

Physicochemical Properties

  • Solubility: Freely soluble in water (>50 mg/mL at 25°C) and dimethyl sulfoxide; sparingly soluble in ethanol .

  • Melting Point: Decomposes above 250°C without a distinct melting point .

  • Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators .

Biological Activity and Mechanism

Enzyme and Receptor Interactions

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride acts as a potent inhibitor of glycine transporters (GlyT1 and GlyT2), with IC₅₀ values of 12 nM and 45 nM, respectively. By blocking glycine reuptake, it increases synaptic glycine levels, potentiating NMDA receptor activity—a mechanism implicated in cognitive enhancement and antipsychotic effects.

Table 2: In Vitro Activity Profile

TargetAssay TypeIC₅₀ (nM)
GlyT1Radioligand binding12
GlyT2Cell-based uptake45
NMDA ReceptorElectrophysiology210

Data sourced from VulcanChem.

Applications and Future Directions

Research Applications

  • Drug Development: Serves as a lead compound for GlyT inhibitors.

  • Analytical Standards: Used in HPLC and mass spectrometry for quantification.

  • Neuroscience Tools: Investigates glycine’s role in synaptic plasticity.

Clinical Translation Challenges

  • Blood-Brain Barrier Penetration: Moderate logP (1.8) limits central exposure .

  • Metabolic Stability: Susceptible to hepatic CYP3A4 oxidation, necessitating prodrug strategies.

Future studies should explore structural analogs with improved pharmacokinetics and selectivity. Collaborative efforts between academia and industry are critical to advancing this compound toward clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator